molecular formula C7H9ClN2 B1497859 4-chloro-N-ethylpyridin-2-amine CAS No. 1150618-09-9

4-chloro-N-ethylpyridin-2-amine

Cat. No.: B1497859
CAS No.: 1150618-09-9
M. Wt: 156.61 g/mol
InChI Key: QYUPVMQNBJYJRE-UHFFFAOYSA-N
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Description

4-chloro-N-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an ethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloropyridine.

    Ethylation: The 2-chloropyridine undergoes an ethylation reaction using ethylamine under controlled conditions to introduce the ethylamine group at the 2-position.

    Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chlorine atom at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-chloro-N-ethylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biological research to study the effects of pyridine derivatives on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloropyridine: Lacks the ethylamine group, making it less versatile in certain applications.

    N-ethylpyridin-2-amine:

    4-chloro-N-methylpyridin-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

Properties

IUPAC Name

4-chloro-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUPVMQNBJYJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653960
Record name 4-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-09-9
Record name 4-Chloro-N-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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